molecular formula C5H4ClIN2 B581208 2-Chloro-6-iodopyridin-3-amine CAS No. 1032507-20-2

2-Chloro-6-iodopyridin-3-amine

Cat. No.: B581208
CAS No.: 1032507-20-2
M. Wt: 254.455
InChI Key: LXHPKNMJRJBWRP-UHFFFAOYSA-N
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Description

2-Chloro-6-iodopyridin-3-amine is a halogenated heterocyclic compound with the molecular formula C5H4ClIN2 and a molecular weight of 254.46 g/mol . This compound is of significant interest in various fields of chemistry due to its unique structure, which includes both chlorine and iodine atoms attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-6-iodopyridin-3-amine involves the iodination of 6-chloropyridin-3-ylamine. In this process, 6-chloropyridin-3-ylamine is dissolved in ethanol, and silver sulfate and iodine are added at room temperature. The mixture is stirred overnight, and the solvent is removed by evaporation under vacuum .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control are essential to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-iodopyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the reagents used.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

2-Chloro-6-iodopyridin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the development of biochemical probes and as a precursor for bioactive compounds.

    Medicine: It is investigated for its potential use in drug discovery and development.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-iodopyridin-3-amine in chemical reactions is primarily due to the presence of both a reactive amine group and halogen atoms. These functional groups offer multiple pathways for chemical interactions and transformations. In Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-iodopyridin-3-amine is unique due to the specific positioning of the chlorine and iodine atoms on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in the synthesis of various complex organic molecules.

Properties

IUPAC Name

2-chloro-6-iodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHPKNMJRJBWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673863
Record name 2-Chloro-6-iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032507-20-2
Record name 2-Chloro-6-iodopyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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